molecular formula C5H9NSe B14736342 tert-Butyl isoselenocyanate CAS No. 5943-40-8

tert-Butyl isoselenocyanate

Cat. No.: B14736342
CAS No.: 5943-40-8
M. Wt: 162.10 g/mol
InChI Key: CRYPQZHRHYHDMH-UHFFFAOYSA-N
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Description

tert-Butyl isoselenocyanate: is an organoselenium compound with the molecular formula C₅H₉NSe and a molecular weight of 162.09 g/mol . It is a member of the isoselenocyanate family, which are known for their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl isoselenocyanate can be synthesized through the reaction of tert-butylamine with selenium and carbon disulfide in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety and efficiency. The use of phase-transfer catalysts and controlled reaction conditions are common to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isoselenocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Selenoureas: Formed from reactions with amines.

    Selenoethers and Selenothioethers: Formed from reactions with alcohols and thiols.

    Selenium-containing Heterocycles: Formed from cycloaddition reactions.

Mechanism of Action

The mechanism of action of tert-Butyl isoselenocyanate involves its reactivity with nucleophiles and its ability to form stable selenium-containing compounds. The compound can interact with various molecular targets, including proteins and nucleic acids, through the formation of covalent bonds with nucleophilic sites. This reactivity is crucial for its biological activity and its use in organic synthesis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl isoselenocyanate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable reagent in organic synthesis and medicinal chemistry .

Properties

CAS No.

5943-40-8

Molecular Formula

C5H9NSe

Molecular Weight

162.10 g/mol

InChI

InChI=1S/C5H9NSe/c1-5(2,3)6-4-7/h1-3H3

InChI Key

CRYPQZHRHYHDMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C=[Se]

Origin of Product

United States

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